N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-5-carboxamide
Description
This compound features a 2,1,3-benzothiadiazole core linked via a carboxamide group to a 2-hydroxyethyl substituent, which is further connected to a 2,2'-bithiophene moiety. The benzothiadiazole unit is electron-deficient, enhancing charge-transfer properties, while the bithiophene contributes to π-conjugation. The hydroxyethyl group likely improves solubility compared to purely hydrophobic analogs.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S3/c21-13(14-5-6-16(24-14)15-2-1-7-23-15)9-18-17(22)10-3-4-11-12(8-10)20-25-19-11/h1-8,13,21H,9H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZGBRJQNKACFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)C3=CC4=NSN=C4C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a bithiophene core have been used in the synthesis of organic π-conjugated small molecules, which are key components in electronic devices such as sensors, thin-film transistors, and photovoltaic cells. Therefore, it’s plausible that this compound may interact with similar targets.
Mode of Action
Compounds with a bithiophene core are known to exhibit unique electronic properties due to their π-conjugated systems. These properties can be tailored through modifications in the selection and functionalization of the donor and acceptor building blocks.
Biochemical Pathways
Compounds with a bithiophene core are known to influence many facets of material properties, including electronic energy levels, optical absorption profiles, solubility parameters, and self-assembly tendencies.
Pharmacokinetics
It’s known that 2,2’-bithiophene is insoluble in water but soluble in common organic solvents such as ethanol, chloroform, and dimethyl sulfoxide. This suggests that the compound’s bioavailability could be influenced by these solubility properties.
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound notable for its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Overview
The compound features:
- Bithiophene moiety : Contributes to electronic properties and facilitates π-π stacking interactions.
- Hydroxyethyl group : Engages in hydrogen bonding with biological targets.
- Carboxamide functional group : Enhances solubility and reactivity.
Its molecular formula is with a molecular weight of approximately 385.5 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through:
- π-π stacking : Facilitates interactions with nucleic acids and proteins.
- Hydrogen bonding : The hydroxyethyl and carboxamide groups can form crucial bonds with amino acids in proteins or nucleotides in DNA/RNA.
Anticancer Activity
Research indicates that compounds featuring benzothiadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.
| Study | Cell Lines Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Breast cancer | 10 | Apoptosis induction via p53 pathway | |
| Colon cancer | 15 | Inhibition of cell cycle progression | |
| Ovarian cancer | 12 | Activation of caspases |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokine production, potentially through the modulation of NF-kB signaling pathways.
Case Studies
-
In Vitro Study on Cancer Cell Lines :
- Researchers evaluated the cytotoxic effects of this compound on various human cancer cell lines.
- Results indicated a significant reduction in cell viability at concentrations ranging from 10 to 20 µM over 48 hours.
-
Mechanistic Insights :
- A proteomic analysis revealed that treatment with the compound altered the expression of proteins involved in apoptosis and cell cycle regulation.
- Specific downregulation of anti-apoptotic proteins was observed, suggesting a mechanism involving the promotion of programmed cell death.
Applications in Organic Electronics
Beyond its biological activities, this compound is also being explored for applications in organic electronics due to its favorable electronic properties stemming from the bithiophene structure. The ability to facilitate charge transport makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Table 1: Structural Comparison of Bithiophene Derivatives
Key Observations :
- Electron-Deficient Cores : The target compound and D1-A both incorporate benzothiadiazole, favoring charge transport in organic semiconductors. In contrast, naphthyl or hydroxybutynyl substituents () prioritize solubility or biological interactions .
- Bioactivity : Thiophene-carboxamide derivatives () exhibit antibacterial activity, suggesting the target compound’s amide group may similarly interact with biological targets .
Physicochemical Properties
- Solubility : The hydroxyethyl group in the target compound likely enhances aqueous solubility compared to D1-A’s hexyl chain or naphthyl substituents in .
- Electronic Properties : Benzothiadiazole’s electron-withdrawing nature reduces the bandgap, as seen in D1-A, making such compounds suitable for photovoltaic applications .
Q & A
Basic Synthesis
Q: What are the critical steps and optimization strategies for synthesizing N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-5-carboxamide? A: The synthesis involves multi-step reactions:
Intermediate Preparation : Start with benzo[c][1,2,5]thiadiazole-5-carboxylic acid, converted to its acid chloride using thionyl chloride (SOCl₂) .
Coupling Reaction : React the acid chloride with N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)amine under basic conditions (e.g., pyridine or triethylamine) to form the carboxamide .
Purification : Use column chromatography or recrystallization to isolate the product.
Optimization Strategies :
- Control reaction temperature (<0°C for acid chloride formation to avoid side reactions).
- Use anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC (Rf value ~0.5 in hexane/ethyl acetate 3:1) .
Advanced Synthesis
Q: How can regioselectivity challenges in functionalizing the bithiophene moiety be addressed? A: Regioselectivity in bithiophene derivatives is influenced by electronic and steric factors. For example:
- Vilsmeier-Haack Formylation : Electrophilic substitution occurs at the most electron-rich position (adjacent to the N,N-dialkylamino group) .
- Lithiation : Deprotonation at the 5´-position (due to sulfur’s electron-withdrawing effect) enables selective functionalization .
Key Parameters : - Use directing groups (e.g., piperidine) to control reactivity.
- Optimize stoichiometry of n-BuLi for lithiation (1.1–1.3 equivalents).
Biological Activity Profiling
Q: What methodologies are recommended for evaluating the antimicrobial activity of this compound? A: In Vitro Assays :
Broth Microdilution : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Proteus vulgaris) bacteria at concentrations of 12.5–100 µg/mL .
MIC Determination : Use a 96-well plate format with resazurin as a viability indicator.
Data Interpretation :
- Compare zones of inhibition to standard antibiotics (e.g., ampicillin).
- Account for solvent controls (e.g., DMSO ≤1% v/v) to avoid false positives.
Data Contradiction Analysis
Q: How should discrepancies between spectroscopic (FT-IR) and elemental analysis data be resolved? A: Common Causes :
- Impurities (e.g., unreacted starting materials) skew elemental analysis.
- Overlapping peaks in FT-IR (e.g., O-H stretching in hydroxyethyl vs. N-H in carboxamide).
Resolution Strategies :
Cross-Validation : Use complementary techniques (e.g., HRMS for molecular weight, H/C NMR for structural confirmation).
Purity Check : Perform HPLC (>95% purity threshold) or repeat TLC under varied solvent systems .
Computational Studies
Q: Which parameters are critical in DFT studies to predict electronic properties for organic electronics applications? A: Key Parameters :
- HOMO-LUMO Gap : Calculate using B3LYP/6-31G(d) basis set to assess charge transport efficiency .
- Dipole Moment : Evaluate molecular polarity for thin-film device compatibility.
- Solvent Effects : Include PCM (Polarizable Continuum Model) for solution-phase simulations.
Software Tools : Gaussian 16 or ORCA for optimization; VMD for visualization.
Material Science Applications
Q: How can charge transport properties of this compound be experimentally evaluated for organic electronics? A: Methods :
Cyclic Voltammetry (CV) : Measure oxidation/reduction potentials to estimate HOMO/LUMO levels.
FET Fabrication : Test thin-film transistors (OFETs) to determine mobility (µ ≈ 10⁻³–10⁻² cm²/V·s).
Conditions :
- Vacuum-deposit films (~50 nm thickness) on SiO₂/Si substrates.
- Use gold source/drain electrodes (channel length: 50 µm).
Mechanistic Studies
Q: What experimental approaches elucidate the interaction between this compound and biological targets (e.g., enzymes)? A: Techniques :
Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) in real-time.
Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 1M17 for bacterial targets).
Validation :
- Perform competitive binding assays with known inhibitors.
- Correlate in vitro activity (IC₅₀) with docking scores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
